

Conformational Preferences of Z-1,2-cis-ACHC-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-1,2-cis-ACHC-OH

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Executive Summary

Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) serves as a critical "structural lock" in foldamer chemistry. Unlike its trans-isomer, which is renowned for promoting stable 14-helices, the cis-isomer introduces a unique constraint that favors extended strand geometries in homooligomers and mixed-helix topologies (e.g., 12/10-helices) in heterooligomers.

The defining feature of this molecule is its strong preference for a specific chair conformation—Amine-Equatorial / Carboxyl-Axial—stabilized by a specific intramolecular hydrogen bond (IMHB). Understanding this preference is essential for designing inhibitors that require rigid, extended backbones rather than compact helical bundles.

Stereochemical & Conformational Landscape

The Core Equilibrium

The cyclohexane ring of **Z-1,2-cis-ACHC-OH** exists in a dynamic equilibrium between two chair conformers. While 1,2-cis disubstitution typically results in a degenerate equilibrium (one axial,

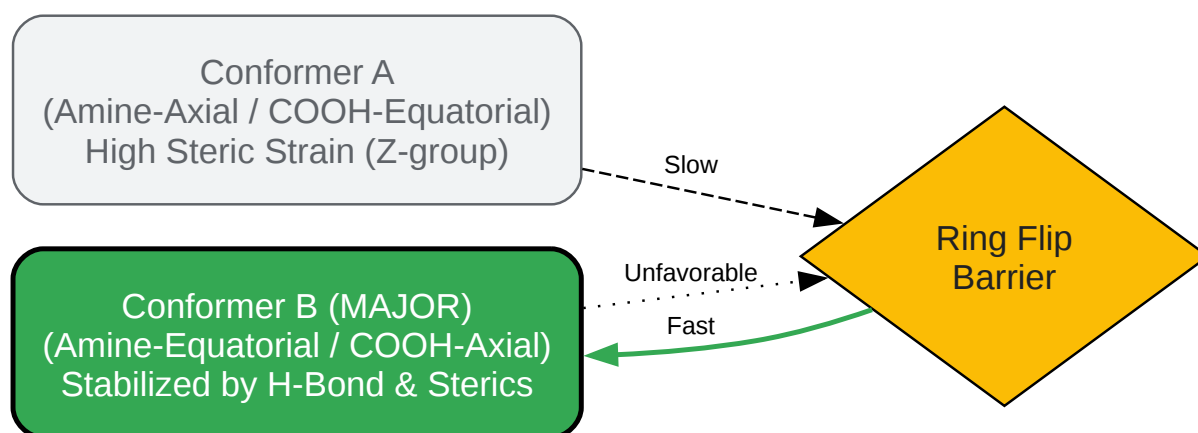
one equatorial group in both chairs), the presence of the bulky Benzyloxycarbonyl (Z) group and the capacity for hydrogen bonding breaks this symmetry.

- Conformer A (Minor): Amine (Axial) / Carboxyl (Equatorial)
- Conformer B (Major): Amine (Equatorial) / Carboxyl (Axial)

Dominant Species: Experimental evidence (NMR and X-ray) confirms that Conformer B is the thermodynamically preferred state. The steric demand of the Z-protecting group forces the nitrogen substituent into the equatorial position, despite the resulting axial penalty for the carboxyl group.

Visualization of the Equilibrium

The following diagram illustrates the conformational steering toward the Equatorial-Amine species.



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Figure 1: Conformational equilibrium of Z-1,2-cis-ACHC-OH. The steric bulk of the Carbamate (Z) group drives the equilibrium toward the equatorial amine position.

Mechanistic Drivers of Stability

Intramolecular Hydrogen Bonding (The C6 Effect)

A critical factor stabilizing the Amine-Equatorial / Carboxyl-Axial conformation is the formation of a six-membered intramolecular hydrogen bond (C6).

- Donor: The Nitrogen proton of the Z-group (N-H).
- Acceptor: The Carbonyl oxygen of the carboxylic acid (C=O).
- Geometry: This interaction is geometrically feasible only when the carboxyl group is axial and the amine is equatorial, bringing the two functional groups into a gauche orientation with the correct distance for interaction.

Steric Hierarchy (A-Values)

While standard A-values (free energy difference between axial and equatorial positions) suggest that a carboxylate ($A \approx 1.4$) and an amino group ($A \approx 1.2$) are comparable, the N-Cbz group is significantly larger than a free amine. The steric penalty of placing the Z-group axially is prohibitive, effectively locking the ring into the conformer where the nitrogen is equatorial.

Substituent	Position in Major Conformer	Mechanistic Justification
N-Cbz (Amine)	Equatorial	Minimizes 1,3-diaxial interactions with ring protons.
-COOH (Acid)	Axial	Tolerated to accommodate the Z-group; stabilized by C6 H-bond.

Peptidomimetic Implications: From Monomer to Oligomer

The conformational preference of the monomer dictates the secondary structure of peptides containing Z-1,2-cis-ACHC.

Homooligomers: The Extended Strand

Unlike trans-ACHC, which forms compact 14-helices, homooligomers of cis-ACHC adopt extended, strand-like conformations.

- Structural Logic: The alternating gauche torsion angles () required for the 14-helix are energetically inaccessible to the cis-isomer due to the rigid chair geometry.
- Result: The backbone extends linearly, making these residues ideal for mimicking -strands or spanning distances between protein domains without inducing curvature.

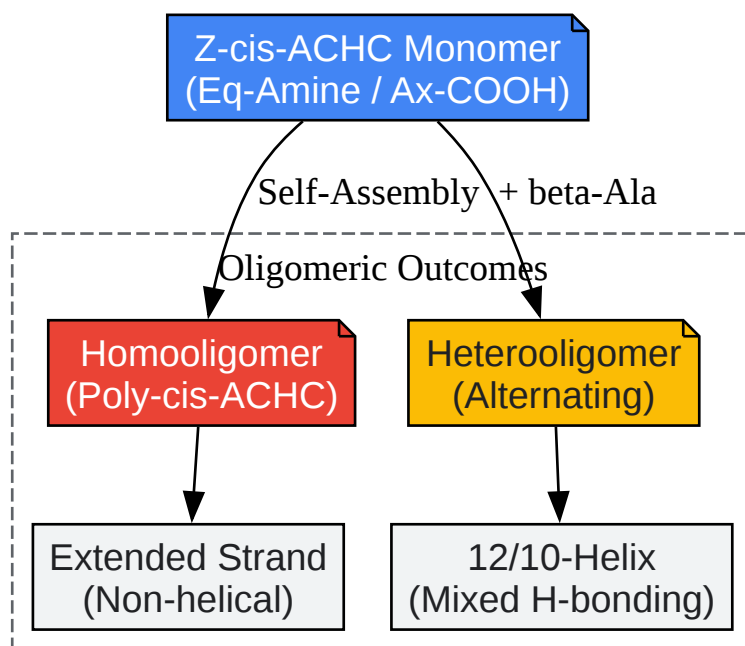
Heterooligomers: Mixed Helices

When alternating with flexible

-amino acids (like

-hAla), cis-ACHC promotes the formation of 12/10-helices.[1]

- The cis-ACHC residue acts as a rigid scaffold that nucleates the helix, while the flexible partner adapts to close the H-bond network.



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Figure 2: Impact of monomer conformation on higher-order oligomer structure.

Experimental Characterization Protocols

To validate these conformations in your own workflow, employ the following protocols.

NMR Spectroscopy (Solution State)

- Solvent: CDCl₃

(favors H-bonding) vs. DMSO-d₆

(disrupts H-bonding).

- Key Observable:

Coupling Constants.

- Expectation: Large

values (

Hz) typically indicate an anti-periplanar arrangement (axial-axial), but in the cis-isomer, the protons are gauche. Look for intermediate

values (~3-5 Hz) consistent with the equatorial-amine/axial-proton geometry.

- NOE Experiments: Strong NOE signals should be observed between the Amine NH and the axial proton at C2, confirming the equatorial orientation of the nitrogen.

X-Ray Crystallography (Solid State)

- Crystallization: Slow evaporation from Ethyl Acetate/Hexanes.

- Metric: Measure the torsion angle

(N-C1-C2-C=O). For the cis-isomer, this should be close to 60° (gauche).

- Verification: Confirm the presence of the intramolecular C6 hydrogen bond (N...O distance < 3.0 Å).

References

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